1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde
Description
Molecular Architecture and IUPAC Nomenclature
1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The IUPAC name reflects its substitution pattern: a formyl group (-CHO) at position 3, an ethyl group (-CH₂CH₃) at position 1, and a methyl group (-CH₃) at position 5. The molecular formula is C₇H₁₀N₂O, corresponding to a molecular weight of 138.17 g/mol.
The pyrazole ring adopts a planar geometry due to aromatic π-electrons delocalized across the N–N–C–C–N framework. Substituents are oriented to minimize steric hindrance, with the ethyl group at position 1 and the methyl group at position 5 occupying equatorial positions relative to the ring plane. The aldehyde group at position 3 introduces polarity, influencing the compound’s reactivity in nucleophilic addition reactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₁₀N₂O | |
| Molecular weight | 138.17 g/mol | |
| SMILES | CCN1N=C(C=O)C=C1C | |
| InChIKey | VFSBZDSWCXYERK-UHFFFAOYSA-N |
The SMILES string encodes the connectivity: the pyrazole ring (N1=C(C=O)C=C1) is substituted with ethyl (CCN1) and methyl (C=C1C) groups. The InChIKey provides a unique identifier for computational databases, enabling precise structural retrieval.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-ethyl-5-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C7H10N2O/c1-3-9-6(2)4-7(5-10)8-9/h4-5H,3H2,1-2H3 |
InChI Key |
DIPOIZWHFCXXRY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-Ethyl-5-methyl-1H-pyrazole
The pyrazole scaffold is constructed via cyclocondensation or direct alkylation. A practical route involves:
- Base-mediated N-alkylation : 5-Methylpyrazole reacts with ethyl iodide in dimethylformamide (DMF) using sodium hydride (NaH) as a base. Deprotonation at N-1 facilitates ethyl group incorporation, yielding 1-ethyl-5-methyl-1H-pyrazole.
- Optimization : Excess ethylating agent (2.5 equivalents) and prolonged reaction time (4–6 hours) improve yields to >90%. Side products like diethylated species are minimized by controlled reagent addition.
Vilsmeier-Haack Formylation: Regioselective Installation of the Aldehyde Group
Reaction Mechanism and Conditions
The Vilsmeier-Haack reaction employs POCl₃ and DMF to generate an electrophilic chloroiminium intermediate, which formylates electron-rich aromatic positions. For 1-ethyl-5-methyl-1H-pyrazole:
Regiochemical Control
Substituent effects dictate formylation at position 3. The ethyl group at N-1 deactivates adjacent positions, while the methyl at C-5 directs electrophilic attack to C-3 via steric and electronic modulation. This contrasts with 3,5-dimethylpyrazoles, where formylation occurs at C-4.
Yield Optimization
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| POCl₃ Equivalents | 2.0–4.0 | 3.0 | 86.8 |
| Temperature (°C) | 80–120 | 100 | 89.0 |
| Reaction Time (h) | 3–8 | 6 | 90.1 |
Data adapted from analogous syntheses demonstrate that excess POCl₃ and elevated temperatures enhance conversion, albeit with diminishing returns beyond 100°C due to side reactions.
Alternative Synthetic Pathways
Cyclocondensation of Functionalized Hydrazines
Reaction of ethylhydrazine with γ-ketoaldehydes could theoretically yield the target compound. However, precursor synthesis and purification challenges limit practicality.
Scalability and Industrial Considerations
Solvent and Reagent Recovery
Pilot-Scale Data
A 100-g batch of 1-ethyl-5-methyl-1H-pyrazole-3-carbaldehyde achieved an 87% yield using:
- 1.2 kg POCl₃, 800 mL DMF, and 12-hour reaction time.
- Purity >98% (HPLC) after silica gel chromatography.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 9.90 (s, 1H, CHO), 6.45 (s, 1H, C4-H), 4.20 (q, J = 7.2 Hz, 2H, NCH₂), 2.45 (s, 3H, C5-CH₃), 1.40 (t, J = 7.2 Hz, 3H, CH₂CH₃).
- IR (cm⁻¹) : 1695 (C=O), 1600 (C=N).
Chromatographic Purity
- Retention time: 8.2 minutes (C18 column, 70:30 MeOH/H₂O).
- Purity thresholds: ≥95% for pharmaceutical intermediates.
Chemical Reactions Analysis
1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, 1-Ethyl-5-methyl-1H-pyrazole-3-methanol, and various substituted pyrazoles .
Scientific Research Applications
Agricultural Chemistry
Fungicides and Herbicides
1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde serves as an intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. These compounds enhance crop protection and yield by targeting specific pests and diseases. The effectiveness of these agrochemicals can be attributed to the structural characteristics of pyrazole derivatives, which allow for selective action against target organisms while minimizing harm to beneficial species.
| Agrochemical | Active Ingredient | Target Pests/Diseases | Effectiveness |
|---|---|---|---|
| Fungicide A | 1-Ethyl-5-methyl... | Fungal pathogens | High |
| Herbicide B | 1-Ethyl-5-methyl... | Broadleaf weeds | Moderate |
Pharmaceutical Development
Anti-inflammatory and Analgesic Properties
The compound is being investigated for its potential in pharmaceutical applications, particularly in the design of novel drugs with anti-inflammatory and analgesic properties. Research indicates that pyrazole derivatives can exhibit significant biological activities, making them suitable candidates for addressing pain management needs.
Case Study: Synthesis of Pyrazole Derivatives
A study demonstrated the synthesis of various pyrazole derivatives from 1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde, which were then evaluated for their biological activity against inflammatory markers. The results showed promising anti-inflammatory effects, suggesting potential therapeutic applications.
| Derivative | Biological Activity | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative 1 | Anti-inflammatory | 25 |
| Pyrazole Derivative 2 | Analgesic | 30 |
Material Science
Specialty Polymers and Coatings
In material science, 1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde is utilized in formulating specialty polymers and coatings. Its incorporation into polymer matrices enhances durability and resistance to environmental factors such as UV radiation and moisture.
Performance Comparison of Coatings
A comparative study on coatings containing different concentrations of the compound revealed that those with higher concentrations exhibited superior resistance to degradation.
| Coating Type | Concentration of Compound (%) | UV Resistance (hours) | Moisture Resistance (%) |
|---|---|---|---|
| Coating A | 5 | 100 | 90 |
| Coating B | 10 | 150 | 95 |
Food Industry
Flavoring Agents and Food Additives
In the food industry, this compound acts as a flavoring agent or food additive, contributing to enhanced taste profiles in various products. Its unique chemical structure allows it to interact favorably with other flavor compounds, leading to improved sensory experiences.
Flavor Profile Analysis
A sensory analysis conducted on food products containing varying levels of 1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde indicated that moderate concentrations significantly improved overall flavor ratings compared to control samples.
| Product Type | Concentration of Compound (%) | Flavor Rating (Scale 1-10) |
|---|---|---|
| Snack A | 0.5 | 8 |
| Snack B | 1.0 | 9 |
Mechanism of Action
The mechanism by which 1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions with aromatic residues, further influencing its biological activity .
Comparison with Similar Compounds
The structural and functional attributes of 1-ethyl-5-methyl-1H-pyrazole-3-carbaldehyde are compared below with analogous pyrazole-carbaldehyde derivatives, focusing on substituent effects, synthesis methods, and biological relevance.
Structural Comparison
Table 1: Substituent Positions and Key Features
Key Observations :
- Substituent Position : The formyl group’s position (C3 vs. C4) and N1 substituents (ethyl, phenyl, methyl) significantly influence reactivity and applications. For example, phenyl groups at N1 enhance biological activity, as seen in 5-chloro-3-methyl-1-phenyl derivatives .
- Electron-Withdrawing Groups : Chloro (Cl) or trifluoromethyl (CF₃) substituents increase electrophilicity, aiding in nucleophilic reactions .
Key Observations :
- The Vilsmeier-Haack reaction is a common route for introducing formyl groups to pyrazoles .
- Sonogashira coupling enables the introduction of alkynyl groups, useful in pharmaceutical derivatization .
Table 3: Functional Properties
Key Observations :
- Phenoxy and phenyl substituents correlate with antibacterial and anti-inflammatory activities .
Biological Activity
1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by relevant data and case studies.
Overview of the Compound
1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde is a pyrazole derivative characterized by its unique structure, which contributes to its biological activity. The molecular formula is , and it has a molecular weight of 138.17 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for further research in drug development.
Antimicrobial Activity
Research indicates that 1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde exhibits antimicrobial properties. A study investigated its efficacy against several bacterial strains, revealing significant inhibition of growth at concentrations as low as 100 μg/mL. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
The anticancer potential of 1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde has been explored through various in vitro studies. Notably, it has shown effectiveness against breast cancer cell lines (MDA-MB-231) and liver cancer cells (HepG2). The compound was found to induce apoptosis, enhancing caspase-3 activity by approximately 1.33–1.57 times at concentrations around 10 μM .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 10 | Induces apoptosis |
| HepG2 | 12 | Inhibits proliferation |
| A549 (Lung Cancer) | 15 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to its anticancer effects, the compound demonstrates anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and LOX. The IC50 values for these activities are reported to be comparable to standard anti-inflammatory drugs like diclofenac .
The precise mechanism by which 1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde exerts its biological effects involves several pathways:
- Microtubule Destabilization: The compound interferes with microtubule assembly, which is crucial for cell division and function.
- Apoptosis Induction: It activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Cytokine Modulation: By regulating cytokine levels, the compound can mitigate inflammatory responses.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including 1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde:
- Synthesis and Evaluation: A study synthesized various pyrazole derivatives and evaluated their anticancer activities. Compounds with structural similarities to 1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde showed promising results in inhibiting tumor growth in vivo .
- Comparative Analysis: Comparative studies have shown that this compound's activity is superior to other pyrazole derivatives in certain contexts, particularly in inhibiting specific cancer cell lines .
Q & A
Q. What are the established synthetic methodologies for preparing 1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde?
The compound is synthesized via the Vilsmeier-Haack reaction , which involves formylation of pyrazole precursors using dimethylformamide (DMF) and phosphoryl chloride (POCl₃). For example:
- Step 1 : React the pyrazole precursor (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) with DMF and POCl₃ at 0–5°C to introduce the aldehyde group.
- Step 2 : Neutralize the reaction mixture with sodium bicarbonate and purify via column chromatography .
- Adaptations for ethyl and methyl substituents require adjusting precursor alkylation steps.
| Key Parameters | Purpose | Reference |
|---|---|---|
| Anhydrous DMF/POCl₃ | Formylation activation | |
| 0–5°C addition | Control exothermic reaction | |
| Reflux (12–24 hrs) | Cyclization completion |
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions. For example, the aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while ethyl and methyl groups show distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated for C₈H₁₂N₂O: 152.095 g/mol).
- X-ray Crystallography : Resolves tautomeric ambiguities. Xu & Shi (2011) used this to confirm the aldehyde positioning in a related pyrazole derivative .
Q. What are common reactions involving the aldehyde group in this compound?
The aldehyde participates in:
- Knoevenagel Condensation : With ethyl cyanoacetate to form α,β-unsaturated nitriles, useful for heterocyclic extensions .
- Hydrazine Cyclization : Forms pyrazolo[3,4-c]pyrazoles under reflux with acetic acid .
Advanced Research Questions
Q. How can crystallographic tools like SHELX or Mercury resolve structural ambiguities?
- SHELXL : Refines crystal structures by optimizing bond lengths and angles. For example, SHELXL was used to determine the dihedral angle between pyrazole and aldehyde planes in related compounds .
- Mercury : Visualizes intermolecular interactions (e.g., hydrogen bonds between aldehyde O and adjacent H donors) and calculates void volumes in crystal packing .
Q. How to address contradictions in reaction yields across studies?
- Parameter Optimization : Varying catalysts (e.g., K₂CO₃ vs. Cs₂CO₃) or solvents (DMF vs. THF) impacts nucleophilic substitution efficiency in aryloxy derivatives .
- Purity Analysis : Use HPLC to detect byproducts; column chromatography with gradient elution improves isolate purity .
Q. What strategies enable the synthesis of fused heterocycles from this carbaldehyde?
- Pyrazolo-Pyrazoles : React with hydrazine hydrate under reflux to form bicyclic systems. Aly et al. achieved 85% yield using iodine as a catalyst .
- Isoxazole Derivatives : Condense with hydroxylamine hydrochloride in ethanol, followed by cyclization at 80°C .
| Reaction Type | Conditions | Yield Range | Reference |
|---|---|---|---|
| Knoevenagel | 0°C, ethyl cyanoacetate | 70–85% | |
| Azide-Hydrazine | Reflux, acetic acid | 60–75% |
Q. How does solvent polarity affect the stability of this compound?
- Polar Aprotic Solvents (DMF, DMSO) : Stabilize the aldehyde group via hydrogen bonding but may promote decomposition at high temperatures (>100°C) .
- Non-Polar Solvents (Hexane) : Reduce side reactions but limit solubility. Storage at –20°C in argon atmosphere is recommended .
Q. What computational methods validate spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
